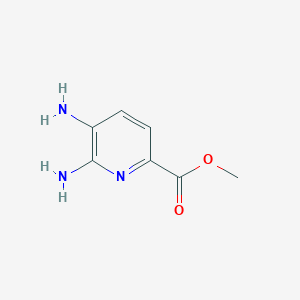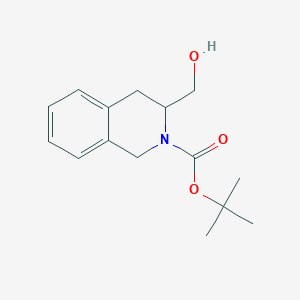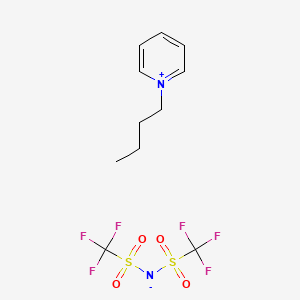
1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide
Overview
Description
Ionic liquids are salts in the liquid state that often have low melting points and are composed of organic cations and various anions. The ionic liquid 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide is a member of this class of compounds, which has been studied for its unique properties and potential applications in various fields, including electrochemistry and solvent systems for extraction processes .
Synthesis Analysis
The synthesis of related ionic liquids typically involves the combination of an appropriate organic cation with the bis(trifluoromethanesulfonyl)imide anion. For instance, the synthesis of N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide was characterized by CHNS elemental analysis, NMR, and IR spectroscopy, indicating a methodical approach to creating and confirming the structure of these ionic liquids . Similar synthetic strategies are likely applicable to the synthesis of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide.
Molecular Structure Analysis
The molecular structure of ionic liquids is crucial in determining their physical and chemical properties. Neutron scattering and molecular dynamics simulations have been used to investigate the liquid structure of related ionic liquids, revealing charge ordering and the interpenetration of cations into the first shell of adjacent cations . These structural insights are essential for understanding the behavior of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide in various applications.
Chemical Reactions Analysis
The chemical reactivity of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide can be inferred from studies on similar ionic liquids. For example, the electrochemical behavior of europium (III) in a related ionic liquid was investigated, showing quasi-reversible and irreversible waves associated with the reduction of Eu(III) to Eu(II) and Eu(0), respectively . These findings suggest that 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide may also facilitate redox reactions under electrochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ionic liquids are diverse and depend on their molecular structure. Studies have reported on the temperature-dependent viscosities, conductivities, and diffusion coefficients of ionic liquids, highlighting the influence of temperature on these properties . Additionally, the interaction of ionic liquids with polymers, such as PVdF membranes, can alter their physical properties, as seen with the detection of different conformers of the anion in various phases . The liquid-liquid extraction capabilities of ionic liquids, including their ability to separate aromatics from alkanes, have also been explored, demonstrating their potential as solvents in separation processes .
Scientific Research Applications
Thermodynamic and Transport Properties
1-Butylpyridinium bis(trifluoromethanesulfonyl)imide has been extensively studied for its thermodynamic and transport properties. Research demonstrates its varied applications due to properties such as high pressure density, isobaric expansibility, isothermal compressibility, and internal pressure. These properties make it a valuable component in the study of ionic liquids under different temperature and pressure conditions (Bounsiar et al., 2020).
Application in Environmental Analysis
This compound is used in ionogel fibers for the solid-phase microextraction of volatile chlorinated organic compounds. Its high extractability and favorable characteristics like excellent enrichment factors and low detection limits make it an effective tool in environmental analysis, particularly for water sample testing (Pena-Pereira et al., 2015).
Electrolytes in Energy Storage
1-Butylpyridinium bis(trifluoromethanesulfonyl)imide is being used in advanced ionic liquid-based electrolytes for high-performance lithium-ion batteries. Its properties like ionic conductivity, lithium transference number, and stability towards lithium metal electrode significantly contribute to the efficiency and safety of these batteries, making it an essential compound in the field of energy storage (Fernicola et al., 2007).
Metal Extraction
This ionic liquid has been employed for the extraction of copper(II) ions from aqueous solutions. Its unique ability to form a labile complex system with copper(II) without the need for a complexing agent or pH control of the aqueous phase makes it a notable substance in the field of metal extraction and recovery (Reyna-González et al., 2012).
Volatility Studies
The volatility of 1-butylpyridinium bis(trifluoromethylsulfonyl)imide has been studied, providing insights into its vapor pressures and thermodynamic properties of vaporization. Such studies are vital for understanding the application of this ionic liquid in various temperature-sensitive processes (Rocha et al., 2013).
Photovoltaic Applications
In the field of renewable energy, particularly dye-sensitized solar cells (DSCs), this compound is being explored for its influence on the photovoltaic performance. Its role in enhancing device performance, when used in conjunction with other ionic liquids, signifies its potential in improving solar energy conversion efficiency [(Décoppet et al., 2017)](https://consensus.app/papers/influence-ionic-liquid-electrolytes-photovoltaic-décoppet/4821ac41848a5c3f99944892fc5c6651/?utm_source=chatgpt).
Tribological Properties
The tribological properties of 1-butylpyridinium bis(trifluoromethanesulfonyl)imide have been evaluated, showing promising results as neat lubricants for steel–steel sliding contacts. Its performance in reducing friction and wear, and the formation of protective tribolayers, highlights its potential in industrial lubrication applications (López Sánchez et al., 2014).
Supercapacitors and Extended Temperature Ranges
This ionic liquid has been studied in mixtures with γ-butyrolactone for supercapacitors operating over extended temperature ranges. The enhancement of conductivity and fluidity at low temperatures, along with improved electrochemical stability, makes it a valuable component in the development of high-performance supercapacitors (Dagousset et al., 2015).
Molten Salt Conductivity
As a component of high conductivity molten salts, 1-butylpyridinium bis(trifluoromethanesulfonyl)imide shows significant potential. Its application in salts that are molten at room temperature and those that exhibit glass-forming behavior opens avenues in fields like solid polymer electrolytes and ionic liquids (McFarlane et al., 2000).
Effect on Thermophysical Properties
The effect of 1-butylpyridinium bis(trifluoromethanesulfonyl)imide on the thermophysical properties of ionic liquids has been evaluated. Its influence on viscosity, density, and surface tension is crucial in applications where these properties are critical (Bhattacharjee et al., 2014).
Role in Sonogashira Coupling Reactions
This ionic liquid has been utilized in Sonogashira coupling reactions. Its stability under basic conditions and its efficacy in facilitating transition metal-catalyzed reactions underscore its importance in organic synthesis and pharmaceutical research (Harjani et al., 2010).
Safety And Hazards
1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide can cause skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection. If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.C2F6NO4S2/c1-2-3-7-10-8-5-4-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIHMDHAPXMAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
187863-42-9 | |
| Record name | 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




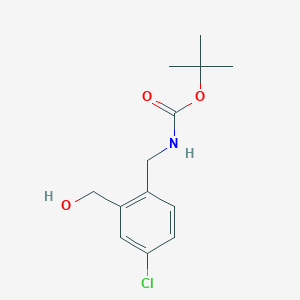

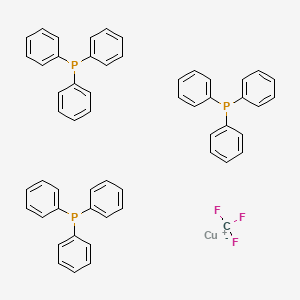
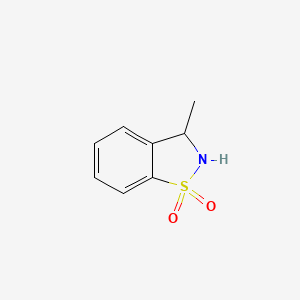
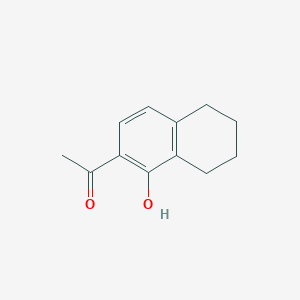
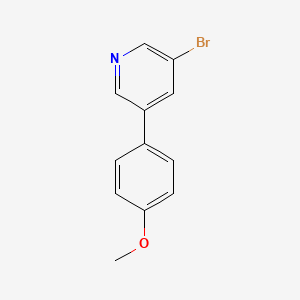

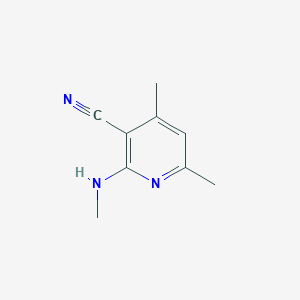
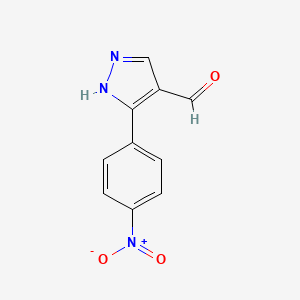
![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)
![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)
